molecular formula C19H22N6O2S B2475418 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-26-0

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2475418
CAS RN: 941991-26-0
M. Wt: 398.49
InChI Key: QHVWVNCAVNYTJE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrimidine ring and a tetrahydrofuran ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its heterocyclic rings. For example, the triazolopyrimidine ring might participate in reactions with nucleophiles or electrophiles .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide”, also known as “2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide”.

Anticancer Activity

This compound has shown potential as an anticancer agent. The triazolo[4,5-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this scaffold can effectively inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by targeting specific kinases .

Antimicrobial Properties

The compound exhibits significant antimicrobial properties. The presence of the triazole ring enhances its ability to interact with microbial enzymes, disrupting their function. This makes it a promising candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anti-inflammatory Effects

Research indicates that this compound can act as an anti-inflammatory agent. The triazolo[4,5-d]pyrimidine core has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is valuable for treating chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Agents

The compound has potential applications in neuroprotection. It can inhibit enzymes that degrade neurotransmitters, thereby enhancing their availability in the brain. This makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

The triazolo[4,5-d]pyrimidine scaffold is also being explored for its antiviral properties. It can inhibit viral replication by targeting viral enzymes, making it a potential therapeutic agent against viruses such as HIV and hepatitis .

Fluorescent Probes

The compound can be used as a fluorescent probe in biochemical assays. The triazole ring can be modified to enhance its fluorescence, making it useful for imaging and tracking biological processes in real-time .

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for creating novel polymers with unique properties. The triazole and pyrimidine rings provide sites for further functionalization, allowing the synthesis of polymers with specific characteristics for industrial applications .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, especially if it is biologically active .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. It could also involve the development of related compounds with improved properties or activity .

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWVNCAVNYTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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